molecular formula C18H12Br2N2O3 B5985025 3,5-dibromo-2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

3,5-dibromo-2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

Cat. No.: B5985025
M. Wt: 464.1 g/mol
InChI Key: SAAVMMDLAMPMJK-ZVBGSRNCSA-N
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Description

3,5-Dibromo-2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide is a complex organic compound with the molecular formula C17H14Br2N2O3 and a molecular weight of 454.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide typically involves the following steps:

    Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 3 and 5 positions.

    Condensation: The brominated intermediate is then subjected to a condensation reaction with 2-hydroxynaphthaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The choice of solvents and catalysts can also be tailored to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of photosynthetic electron transport in plants.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of photosynthetic electron transport, it binds to the donor side of photosystem II, affecting the electron flow and disrupting the photosynthetic process . This interaction is influenced by the compound’s lipophilicity and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-N-phenylbenzamide: Similar structure but with only one bromine atom.

    3,5-Dibromo-2-hydroxy-N-phenylbenzamide: Lacks the naphthyl moiety present in the target compound.

Uniqueness

Its ability to inhibit photosynthetic electron transport and its potential therapeutic properties make it a compound of significant interest in scientific research .

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2N2O3/c19-11-7-13(17(24)15(20)8-11)18(25)22-21-9-14-12-4-2-1-3-10(12)5-6-16(14)23/h1-9,23-24H,(H,22,25)/b21-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAVMMDLAMPMJK-ZVBGSRNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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